molecular formula C10H12NNaO3 B1407782 Sodium 2-(3-methoxypyridin-2-yl)butanoate CAS No. 1803588-08-0

Sodium 2-(3-methoxypyridin-2-yl)butanoate

Cat. No. B1407782
M. Wt: 217.2 g/mol
InChI Key: QFMTUCCMWSXGHG-UHFFFAOYSA-M
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Description

Sodium 2-(3-methoxypyridin-2-yl)butanoate, commonly referred to as MOB, is a small organic compound with a molecular weight of 212.2 g/mol. It is a white, crystalline solid that is insoluble in water and has a melting point of 90-92 °C. MOB has a wide range of applications in the scientific and industrial fields, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Nucleophilic Amination

Amination of methoxypyridines, including structures related to Sodium 2-(3-methoxypyridin-2-yl)butanoate, was developed using sodium hydride and lithium iodide. This method provides a straightforward access to a range of aminopyridines, potentially beneficial for medicinal purposes (Pang, Kaga, & Chiba, 2018).

Reaction Mechanism and Hydrogenation

The sodium salt of a related compound, 2-oxo-4-(3-pyridyl)butenoic acid, was hydrogenated over palladium black, yielding sodium salts of 2-oxo-4-(3-pyridyl)butanoic acid and 2-hydroxy-4-(3-pyridyl)butanoic acid. This reaction follows a series-parallel mechanism, shedding light on the chemical reactivity and potential applications of related pyridine derivatives (Slavinska et al., 2002).

Solvent Applications and Environmental Impact

3-Methoxy-3-methyl-1-butanol, related to the query compound, finds its application as a solvent for paints, inks, fragrances, and as a raw material in industrial detergents. The study detailed the reaction kinetics with OH radicals, highlighting its potential environmental impact and degradation process, which is crucial for understanding the environmental fate of chemical compounds used in industrial applications (Aschmann, Arey, & Atkinson, 2011).

Reaction with Sodium bis(2-methoxyethoxy)aluminum Hydride

The compound reacts with sodium bis(2-methoxyethoxy)aluminum hydride to produce derivatives like 3-aminomethyl-6-methylpyridine-2(1H)-thione and azomethine, indicating its reactivity and potential utility in synthesizing a range of chemically interesting and potentially useful compounds (Zubarev, Zavyalova, & Litvinov, 2004).

Analytical Methodology in Food Analysis

A method was developed to determine the sodium salt of a related compound, sodium 2-(4-methoxyphenoxy) propionate, in foods. This showcases the relevance of such compounds in food analysis and ensures food safety and quality (Ma Jian-min, 2014).

properties

IUPAC Name

sodium;2-(3-methoxypyridin-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.Na/c1-3-7(10(12)13)9-8(14-2)5-4-6-11-9;/h4-7H,3H2,1-2H3,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMTUCCMWSXGHG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC=N1)OC)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(3-methoxypyridin-2-yl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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